molecular formula C12H11NO4 B11705668 propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11705668
M. Wt: 233.22 g/mol
InChI Key: UMMGEJXVCJILAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a chemical compound with the molecular formula C12H11NO4 It is a derivative of isoindoline, a heterocyclic compound that contains a nitrogen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method involves the reaction of phthalic anhydride with propylamine under reflux conditions to form the intermediate phthalimide, which is then cyclized to form the final product .

Industrial Production Methods

Industrial production of PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is unique due to its specific propyl group substitution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

propyl 1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-5-17-12(16)7-3-4-8-9(6-7)11(15)13-10(8)14/h3-4,6H,2,5H2,1H3,(H,13,14,15)

InChI Key

UMMGEJXVCJILAX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.